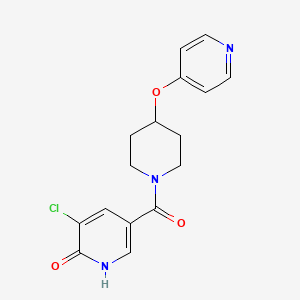

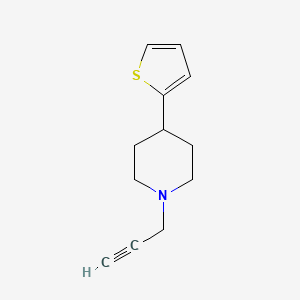

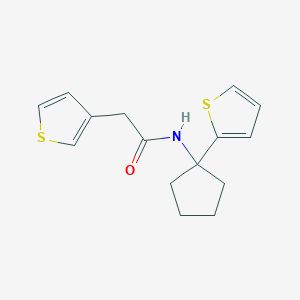

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide, also known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are known to interact with the endocannabinoid system in the human body. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. CP 55,940 has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, making it a promising candidate for further research.

Scientific Research Applications

Optoelectronic Properties

Research into thiazole-containing monomers, which share structural similarities with N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide, has revealed significant optoelectronic applications. Camurlu and Guven (2015) synthesized two such monomers and investigated the conducting polymers produced through electrochemical polymerization. These polymers exhibited promising optical band gaps and optoelectronic characteristics, indicating potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, utilizing a process that could be relevant for synthesizing intermediates in antimalarial drugs. This study utilized immobilized lipase for the acetylation, optimizing various parameters for improved efficiency (Magadum & Yadav, 2018).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds with potential biological activities. Cakmak et al. (2022) synthesized a heterocyclic amide derivative and characterized it through various spectroscopic methods. The compound exhibited moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts, indicating its potential in pharmaceutical applications (Cakmak et al., 2022).

Structure-Activity Relationships

Stec et al. (2011) investigated structure-activity relationships of PI3K/mTOR dual inhibitors, including studies on various 6,5-heterocycles to improve metabolic stability. This research provides insights into the design of more stable and potent inhibitors for cancer therapy (Stec et al., 2011).

properties

IUPAC Name |

2-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-14(10-12-5-9-18-11-12)16-15(6-1-2-7-15)13-4-3-8-19-13/h3-5,8-9,11H,1-2,6-7,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTYEESHVFMLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

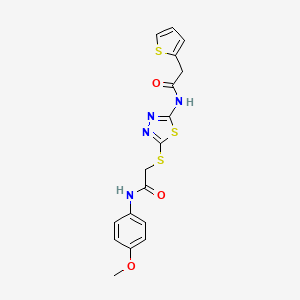

![2-Cyclopentylsulfanyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2693587.png)

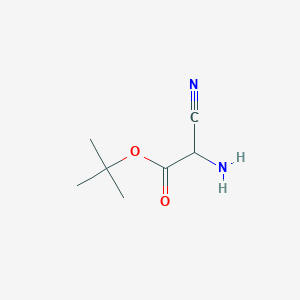

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2693590.png)

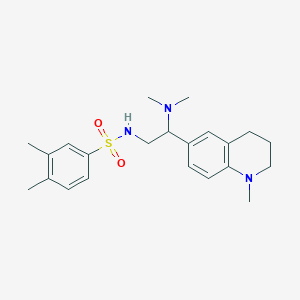

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2693591.png)